molecular formula C30H34ClN3O2 B14946352 1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione

1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B14946352
M. Wt: 504.1 g/mol
InChI Key: MIUPSUBAEVJYAY-UHFFFAOYSA-N
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Description

1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of two tert-butylbenzyl groups and a chlorophenyl group attached to a triazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-tert-butylbenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with triazolidine-3,5-dione under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazolidine derivatives.

Scientific Research Applications

1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione
  • 1,2-Bis(4-tert-butylbenzyl)-4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
  • 1,2-Bis(4-tert-butylbenzyl)-4-(2-bromophenyl)-1,2,4-triazolidine-3,5-dione

Comparison

Compared to similar compounds, 1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of both tert-butylbenzyl and chlorophenyl groups. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability, while the chlorophenyl group contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C30H34ClN3O2

Molecular Weight

504.1 g/mol

IUPAC Name

1,2-bis[(4-tert-butylphenyl)methyl]-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C30H34ClN3O2/c1-29(2,3)23-15-11-21(12-16-23)19-32-27(35)34(26-10-8-7-9-25(26)31)28(36)33(32)20-22-13-17-24(18-14-22)30(4,5)6/h7-18H,19-20H2,1-6H3

InChI Key

MIUPSUBAEVJYAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4Cl

Origin of Product

United States

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